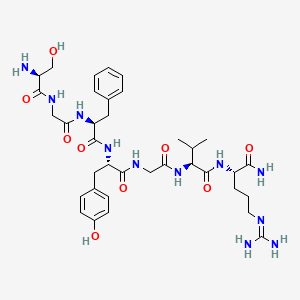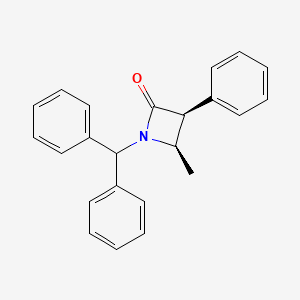
Ethyl 2-(2-aminophenyl)-4-methylthiazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(2-aminophenyl)-4-methylthiazole-5-carboxylate is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring with both sulfur and nitrogen atoms
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Ethyl-2-(2-Aminophenyl)-4-methylthiazol-5-carboxylat beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer. Ein übliches Verfahren beinhaltet die Reaktion von 2-Aminobenzothiazol mit Ethyl-2-brom-4-methylthiazol-5-carboxylat unter basischen Bedingungen. Die Reaktion wird üblicherweise in einem Lösungsmittel wie Dichlormethan oder Ethanol durchgeführt, mit einer Base wie Kaliumcarbonat oder Natriumhydroxid, um den Cyclisierungsprozess zu erleichtern .
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege beinhalten, jedoch in größerem Maßstab. Die Verwendung von kontinuierlichen Strömungsreaktoren und automatisierter Synthese kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Darüber hinaus wird die Verwendung umweltfreundlicherer Lösungsmittel und Katalysatoren untersucht, um den Prozess umweltfreundlicher zu gestalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Ethyl-2-(2-Aminophenyl)-4-methylthiazol-5-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.
Reduktion: Reduktionsreaktionen können die Nitrogruppe in ein Amin umwandeln.
Substitution: Elektrophile und nucleophile Substitutionsreaktionen können verschiedene funktionelle Gruppen in den Thiazolring einführen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden häufig verwendet.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zu Sulfoxiden oder Sulfonen führen, während Substitutionsreaktionen verschiedene funktionelle Gruppen einführen können, was zu einer Vielzahl von Derivaten führt .
Wissenschaftliche Forschungsanwendungen
Ethyl-2-(2-Aminophenyl)-4-methylthiazol-5-carboxylat hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer heterocyclischer Verbindungen verwendet.
Biologie: Die Verbindung hat sich aufgrund ihrer Fähigkeit, mit biologischen Zielstrukturen zu interagieren, als potenzielles antimikrobielles und Antikrebsmittel erwiesen.
Medizin: Es laufen Forschungsprojekte, um sein Potenzial als therapeutisches Mittel für verschiedene Krankheiten zu untersuchen, darunter Krebs und bakterielle Infektionen.
Wirkmechanismus
Der Wirkmechanismus von Ethyl-2-(2-Aminophenyl)-4-methylthiazol-5-carboxylat beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Die Verbindung kann an Enzyme und Rezeptoren binden, ihre Aktivität hemmen und zu verschiedenen biologischen Wirkungen führen. Beispielsweise kann es bakterielle Enzyme hemmen, was zu antimikrobieller Aktivität führt, oder mit Krebszellrezeptoren interagieren, wodurch Apoptose induziert wird .
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(2-aminophenyl)-4-methylthiazole-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and bacterial infections.
Wirkmechanismus
The mechanism of action of Ethyl 2-(2-aminophenyl)-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cancer cell receptors, inducing apoptosis .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-Aminobenzothiazol: Teilt den Aminobenzothiazol-Kern, fehlt aber die Ethylester- und Methylthiazolgruppen.
Ethyl-2-(2-Aminophenyl)-4-methylthiazol-5-carboxylat: Ähnliche Struktur, aber mit unterschiedlichen Substituenten am Thiazolring.
Thiazolderivate: Verschiedene Thiazolderivate mit unterschiedlichen funktionellen Gruppen zeigen ähnliche biologische Aktivitäten.
Einzigartigkeit
Ethyl-2-(2-Aminophenyl)-4-methylthiazol-5-carboxylat ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen einzigartig, die ihm besondere chemische und biologische Eigenschaften verleihen.
Eigenschaften
Molekularformel |
C13H14N2O2S |
|---|---|
Molekulargewicht |
262.33 g/mol |
IUPAC-Name |
ethyl 2-(2-aminophenyl)-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C13H14N2O2S/c1-3-17-13(16)11-8(2)15-12(18-11)9-6-4-5-7-10(9)14/h4-7H,3,14H2,1-2H3 |
InChI-Schlüssel |
RZUJRAIVNMVLEK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(N=C(S1)C2=CC=CC=C2N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-Oxabicyclo[4.1.0]heptane-2-carboxylic acid](/img/structure/B12570545.png)





![(4aR,10aR)-4,4a,6,7,10,10a-Hexahydropyrano[3,2-b]oxocin-2(3H)-one](/img/structure/B12570576.png)

![{[1-(3,4-Dihydro-2H-pyran-6-yl)ethenyl]oxy}(trimethyl)silane](/img/structure/B12570593.png)

![2,2'-[(Hydroxyazanediyl)bis(methylene)]di(propane-1-sulfonic acid)](/img/structure/B12570602.png)

